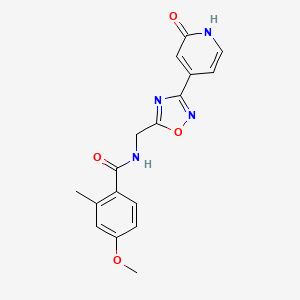

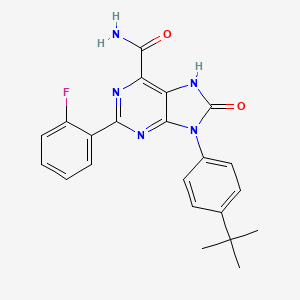

![molecular formula C22H17NO4S B2376298 N-[2-(4-metoxibenzoil)-3-metil-1-benzofuran-5-il]tiofeno-2-carboxamida CAS No. 929372-28-1](/img/structure/B2376298.png)

N-[2-(4-metoxibenzoil)-3-metil-1-benzofuran-5-il]tiofeno-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide” is a complex organic compound . It contains a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of thiophene derivatives, like the one , can be achieved through various methods. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one such method that produces aminothiophene derivatives . Another method involves the Paal–Knorr reaction, which is a condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis . The interaction of the compound with the active sites of enzymes can be investigated by molecular insertion simulations .Chemical Reactions Analysis

Thiophene derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These reactions are significant synthetic methods for thiophene derivatives .Mecanismo De Acción

The exact mechanism of action of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide is not fully understood. However, it has been proposed that the compound exerts its pharmacological activities by modulating various signaling pathways in cells. For example, N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a critical role in cellular energy homeostasis and is involved in the regulation of various cellular processes.

Biochemical and Physiological Effects:

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide has been found to exhibit various biochemical and physiological effects. The compound has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in cells and tissues. N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative damage. In addition, N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide has been shown to induce apoptosis and inhibit the proliferation of cancer cells, suggesting its potential use as an anticancer agent.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide has several advantages for lab experiments. The compound is readily available and can be synthesized in high purity and yield. N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, there are some limitations to using N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide in lab experiments. The compound has low solubility in water, which can limit its use in aqueous-based assays. In addition, the exact mechanism of action of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide is not fully understood, which can make it challenging to interpret the results of experiments.

Direcciones Futuras

There are several future directions for research on N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide. One area of interest is the development of new synthetic methods for the compound that can improve its yield and purity. Another area of research is the elucidation of the exact mechanism of action of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide, which can provide insights into its pharmacological activities. Additionally, further studies are needed to investigate the potential applications of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide in the treatment of various inflammatory diseases and cancers. Finally, the development of new formulations and delivery methods for N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide can improve its bioavailability and efficacy.

Métodos De Síntesis

The synthesis of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide involves the condensation reaction between 4-methoxybenzoyl chloride and 3-methyl-1-benzofuran-5-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thiophene-2-carboxylic acid chloride to give the final product, N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide. The synthesis of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide has been reported in several research articles, and the purity and yield of the compound can be optimized by adjusting the reaction conditions.

Aplicaciones Científicas De Investigación

Química Medicinal

El tiofeno y sus derivados, incluido el compuesto en cuestión, se ha informado que poseen una amplia gama de propiedades terapéuticas . Tienen diversas aplicaciones en química medicinal y se ha demostrado que son fármacos eficaces en el escenario actual de enfermedades . Son compuestos notablemente efectivos con respecto a sus funciones biológicas y fisiológicas .

Fármacos Antiinflamatorios

Se ha demostrado que los derivados del tiofeno tienen propiedades antiinflamatorias . Esto los hace valiosos en el desarrollo de nuevos fármacos antiinflamatorios.

Fármacos Antipsicóticos

Los compuestos basados en tiofeno también se han utilizado en el desarrollo de fármacos antipsicóticos . Su estructura química única puede interactuar con varios receptores en el cerebro, lo que ayuda a aliviar los síntomas de varios trastornos de salud mental.

Fármacos Antifúngicos

Los derivados del tiofeno han demostrado propiedades antifúngicas . Esto los convierte en una fuente potencial para el desarrollo de nuevos medicamentos antifúngicos.

Antioxidantes

Se ha demostrado que los compuestos de tiofeno tienen propiedades antioxidantes . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y de otro tipo.

Fármacos Anticancerígenos

Los derivados del tiofeno han mostrado promesa en el campo de la oncología . Se ha descubierto que tienen propiedades anticancerígenas, lo que los convierte en candidatos potenciales para el desarrollo de nuevos tratamientos contra el cáncer.

Ciencia de Materiales

Además de sus aplicaciones en química medicinal, los derivados del tiofeno también se utilizan en la ciencia de materiales . Desempeñan un papel vital en el avance de los semiconductores orgánicos , y se utilizan en la fabricación de diodos orgánicos emisores de luz (OLED) .

Química Industrial

Los derivados del tiofeno se utilizan en la química industrial como inhibidores de la corrosión . Esto los hace valiosos en las industrias que trabajan con metales y necesitan prevenir la corrosión.

Propiedades

IUPAC Name |

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO4S/c1-13-17-12-15(23-22(25)19-4-3-11-28-19)7-10-18(17)27-21(13)20(24)14-5-8-16(26-2)9-6-14/h3-12H,1-2H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHGXEGBODIJFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

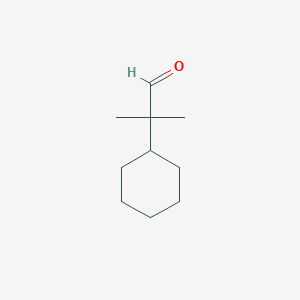

![(E)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2376216.png)

![5-chloro-N-[(4-chlorophenyl)methyl]-1,3-dimethylpyrazole-4-sulfonamide](/img/structure/B2376217.png)

![Pyrazolo[1,5-a]pyrimidine-3-carbothioamide](/img/structure/B2376221.png)

![methyl (2E)-2-[(3-chloro-4-fluorophenyl)sulfonyl]-3-(dimethylamino)acrylate](/img/structure/B2376222.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2376230.png)

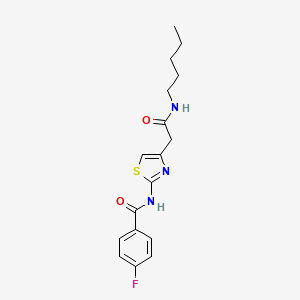

![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2376232.png)